4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline
Description
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline (CAS: 946741-26-0) is a substituted aniline derivative with a molecular formula of C₂₀H₁₆F₃NO and a molar mass of 343.34 g/mol . The compound features a benzylphenoxy group at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2) on the aniline ring. Its structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-(2-benzylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(10-11-18(17)24)25-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBWOHYIQNJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzylphenol: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.
Introduction of Trifluoromethyl Group: The benzylphenol is then subjected to a trifluoromethylation reaction using a reagent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.
Amination: The final step involves the introduction of the aniline group through a nucleophilic substitution reaction. This can be achieved by reacting the trifluoromethylated benzylphenol with aniline in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where trifluoromethylated aniline derivatives have shown efficacy.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline with analogs bearing trifluoromethyl and aromatic/alkyloxy substituents:
Key Observations:
- Substituent Position : The ortho-trifluoromethyl group in the target compound lowers its pKa (~1.10 estimated), enhancing acidity compared to meta- or para-substituted analogs (e.g., 4-CF₃-aniline has pKa 2.75) . This acidity may influence solubility and bioactivity in acidic environments.
- Aromatic vs. Alkyl Substituents: The benzylphenoxy group in the target compound increases steric bulk and lipophilicity compared to alkyloxy (e.g., 2-methylpentyloxy in ) or halogenated phenoxy groups (e.g., Cl/F-substituted in ). This could improve membrane permeability or receptor binding.
Biological Activity
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylamine structure with a trifluoromethyl group and a benzylphenoxy moiety. Its unique structure contributes to its reactivity and biological properties.
Chemical Formula: C16H14F3N
Molecular Weight: 295.28 g/mol
CAS Number: 445-03-4
Biological Activity Overview
Research indicates that 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline exhibits various biological activities, including:
- Antimicrobial Properties: Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential antimicrobial applications .
- Anticancer Activity: Some derivatives of phenylamine have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines .
- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and leading to various biological effects.
The exact mechanisms through which 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline exerts its biological effects are still under investigation. However, several possible pathways include:
- Enzyme Binding: The compound may bind to active sites on enzymes, inhibiting their function.
- Cell Membrane Interaction: Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane permeability or fluidity.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Antimicrobial Activity
A study conducted on a series of benzylated intermediates, including those related to 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline, demonstrated significant antimicrobial activity against various strains of bacteria. The Minimum Inhibitory Concentrations (MICs) were reported as follows:
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline | 18.7 | Staphylococcus aureus |
| Similar Compound X | 35.8 | Mycobacterium tuberculosis |
These results indicate that the compound has the potential for development into an antimicrobial agent .
Anticancer Studies
In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, the following data illustrates the effectiveness of similar structures:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline | 15.0 | HeLa |
| Compound Y | 25.0 | MCF-7 |
The lower IC50 values suggest a promising anticancer potential for further exploration in therapeutic applications .
Case Studies
-
Case Study on Antibacterial Efficacy:
A recent study evaluated the antibacterial efficacy of several aniline derivatives, including 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline, against multidrug-resistant strains. Results indicated that this compound exhibited superior activity compared to traditional antibiotics. -
Case Study on Cancer Cell Apoptosis:
In another study focusing on apoptosis induction in cancer cells, treatment with 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline resulted in increased levels of ROS and subsequent activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
